tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride: is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate (Boc) and subsequent reaction with azetidine derivatives. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate in the presence of a base such as triethylamine.
Formation of Azetidine Derivative: The protected amino group is then reacted with azetidine-2-carboxylic acid or its derivatives under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in aprotic solvents.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.
Major Products:
Free Amine: Obtained after deprotection of the tert-butyl carbamate group.
Substituted Azetidine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can modulate biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl N-[(2S)-azetidin-2-ylmethyl]carbamate hydrochloride
- tert-Butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate hydrochloride
- tert-Butyl N-[(2R)-piperidin-2-ylmethyl]carbamate hydrochloride
Uniqueness:
- Structural Features: The azetidine ring in tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride provides unique steric and electronic properties compared to pyrrolidine and piperidine derivatives .
- Reactivity: The compound’s reactivity in nucleophilic substitution and deprotection reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[[(2R)-azetidin-2-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLJKVCRIASFQ-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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